4-(3,4-Dichlorophenyl)phenol

Description

BenchChem offers high-quality 4-(3,4-Dichlorophenyl)phenol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-(3,4-Dichlorophenyl)phenol including the price, delivery time, and more detailed information at info@benchchem.com.

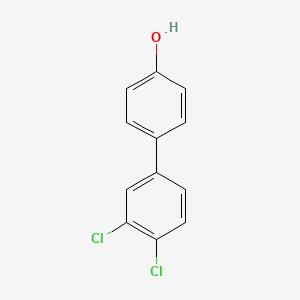

Structure

3D Structure

Properties

IUPAC Name |

4-(3,4-dichlorophenyl)phenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H8Cl2O/c13-11-6-3-9(7-12(11)14)8-1-4-10(15)5-2-8/h1-7,15H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UTTIPSVNOWSCRD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=CC(=C(C=C2)Cl)Cl)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H8Cl2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60968672 | |

| Record name | 3',4'-Dichloro[1,1'-biphenyl]-4-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60968672 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

239.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

53890-77-0 | |

| Record name | 3′,4′-Dichloro[1,1′-biphenyl]-4-ol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=53890-77-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (1,1'-Biphenyl)-4-ol, 3',4'-dichloro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0053890770 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3',4'-Dichloro[1,1'-biphenyl]-4-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60968672 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Comprehensive Guide to the Synthesis and Characterization of 4-(3,4-Dichlorophenyl)phenol

Section 1: Introduction and Significance

In the landscape of modern drug discovery and materials science, the biphenyl scaffold represents a privileged structural motif. Its unique conformational properties and electronic characteristics make it a cornerstone in the design of biologically active molecules and functional materials. Within this class, 4-(3,4-Dichlorophenyl)phenol stands out as a valuable synthetic intermediate. The presence of the dichlorinated phenyl ring offers sites for further functionalization and can significantly influence the molecule's pharmacokinetic properties, such as metabolic stability and receptor binding affinity.

The phenol group provides a handle for introducing a wide range of substituents or for mimicking the tyrosine residue in biological targets. Dichlorophenyl moieties are found in numerous pharmaceuticals, including the well-known antidepressant sertraline, highlighting the importance of this structural unit in medicinal chemistry.[1] Phenolic compounds, in general, are integral to a vast number of pharmaceuticals and are often explored for their potential therapeutic properties, including antioxidant and cytoprotective activities.[2][3]

This technical guide provides a comprehensive, field-proven methodology for the synthesis and rigorous characterization of 4-(3,4-Dichlorophenyl)phenol. It is designed for researchers, chemists, and drug development professionals, offering not just a protocol, but the underlying scientific rationale for each step, ensuring both reproducibility and a deeper understanding of the chemistry involved.

Section 2: Synthetic Strategy: The Suzuki-Miyaura Cross-Coupling

The formation of the C-C bond between the two aromatic rings is the key step in synthesizing 4-(3,4-Dichlorophenyl)phenol. Among the various cross-coupling reactions available, the Suzuki-Miyaura reaction is the method of choice for this transformation.[4][5] This palladium-catalyzed reaction between an organoboron compound (typically a boronic acid or ester) and an organohalide offers several distinct advantages that make it ideal for this synthesis:

-

High Functional Group Tolerance: The reaction conditions are mild enough to tolerate a wide variety of functional groups, including the acidic proton of the phenol group on the boronic acid coupling partner.

-

Commercial Availability of Starting Materials: Both 3,4-disubstituted organohalides and 4-hydroxyphenylboronic acid are readily available from commercial suppliers.

-

Favorable Toxicity Profile: The boron-containing reagents and byproducts are generally considered to have low toxicity compared to those used in other cross-coupling reactions (e.g., organotins in Stille coupling).

-

Robust and High-Yielding: The Suzuki coupling is a well-established, reliable reaction known for providing high yields of the desired biphenyl product.[6]

The overall synthetic transformation is outlined below.

Caption: Synthetic route to 4-(3,4-Dichlorophenyl)phenol.

Section 3: The Catalytic Cycle: A Mechanistic Overview

The efficacy of the Suzuki-Miyaura reaction hinges on a well-defined palladium catalytic cycle. Understanding this mechanism is crucial for troubleshooting and optimizing the reaction conditions. The cycle consists of three primary steps:[5][7]

-

Oxidative Addition: The active Palladium(0) catalyst inserts into the carbon-halogen bond of the 3,4-dichlorobromobenzene, forming a Palladium(II) complex. This is typically the rate-limiting step of the cycle.

-

Transmetalation: The organoboron species (4-hydroxyphenylboronic acid) is activated by a base, forming a more nucleophilic boronate complex. This complex then transfers its aryl group to the Palladium(II) center, displacing the halide.

-

Reductive Elimination: The two aryl groups on the Palladium(II) center couple and are eliminated from the metal, forming the new C-C bond of the biphenyl product and regenerating the active Palladium(0) catalyst, which can then re-enter the cycle.

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Section 4: Detailed Experimental Protocol

This protocol is designed as a self-validating system. Adherence to these steps, coupled with in-process monitoring, ensures a high probability of success.

Materials and Reagents

| Reagent | Formula | MW ( g/mol ) | M.P. (°C) | B.P. (°C) | Hazards |

| 1-Bromo-3,4-dichlorobenzene | C₆H₃BrCl₂ | 225.90 | 24-26 | 241-242 | Irritant, Toxic |

| 4-Hydroxyphenylboronic acid | C₆H₇BO₃ | 137.93 | 285-290 | N/A | Irritant |

| Tetrakis(triphenylphosphine)palladium(0) | Pd(P(C₆H₅)₃)₄ | 1155.56 | 150 (dec) | N/A | Irritant, Sensitizer |

| Potassium Carbonate (Anhydrous) | K₂CO₃ | 138.21 | 891 | N/A | Irritant |

| 1,4-Dioxane (Anhydrous) | C₄H₈O₂ | 88.11 | 12 | 101 | Flammable, Irritant, Carcinogen |

| Deionized Water | H₂O | 18.02 | 0 | 100 | None |

| Ethyl Acetate | C₄H₈O₂ | 88.11 | -84 | 77 | Flammable, Irritant |

| Brine (Saturated NaCl) | NaCl(aq) | N/A | N/A | N/A | None |

| Magnesium Sulfate (Anhydrous) | MgSO₄ | 120.37 | 1124 (dec) | N/A | None |

Step-by-Step Synthesis Procedure

-

Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 1-bromo-3,4-dichlorobenzene (2.26 g, 10.0 mmol, 1.0 equiv.), 4-hydroxyphenylboronic acid (1.65 g, 12.0 mmol, 1.2 equiv.), and potassium carbonate (4.15 g, 30.0 mmol, 3.0 equiv.).

-

Inert Atmosphere: Seal the flask with a septum and purge with argon or nitrogen for 15 minutes to create an inert atmosphere. This is critical to prevent the oxidation and deactivation of the Pd(0) catalyst.

-

Solvent Addition: Under a positive pressure of inert gas, add anhydrous 1,4-dioxane (30 mL) and deionized water (10 mL) via syringe. Stir the mixture to form a suspension.

-

Degassing: Sparge the suspension with argon or nitrogen for an additional 20 minutes to ensure all dissolved oxygen is removed.

-

Catalyst Addition: Briefly remove the septum and add tetrakis(triphenylphosphine)palladium(0) (231 mg, 0.20 mmol, 0.02 equiv.) to the flask. The mixture will typically turn a darker color upon catalyst addition.

-

Reaction: Heat the reaction mixture to 90 °C in an oil bath and allow it to stir vigorously overnight (16-24 hours).

-

Monitoring: The reaction progress can be monitored by Thin Layer Chromatography (TLC) using a 4:1 Hexanes:Ethyl Acetate eluent. The disappearance of the starting aryl bromide (visualized under UV light) indicates reaction completion.

Work-up and Purification

-

Cooling and Filtration: After the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate (50 mL) and filter through a pad of Celite to remove inorganic salts and the palladium catalyst. Wash the filter cake with additional ethyl acetate (2 x 20 mL).

-

Extraction: Transfer the filtrate to a separatory funnel. Wash the organic layer sequentially with deionized water (2 x 50 mL) and brine (1 x 50 mL). The aqueous washes remove the remaining inorganic salts and water-soluble impurities.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.

-

Purification: Purify the crude solid by flash column chromatography on silica gel, eluting with a gradient of 10% to 30% ethyl acetate in hexanes.

-

Final Product: Combine the pure fractions and remove the solvent under reduced pressure. Dry the resulting solid under high vacuum to obtain 4-(3,4-Dichlorophenyl)phenol as a white to off-white solid.

Caption: Experimental workflow for the synthesis and purification process.

Section 5: Comprehensive Characterization

Rigorous analytical characterization is essential to confirm the identity, structure, and purity of the synthesized 4-(3,4-Dichlorophenyl)phenol.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the precise structure of the product. Spectra should be recorded in a deuterated solvent such as CDCl₃ or DMSO-d₆.

-

¹H NMR Spectroscopy: This technique provides information about the number of different types of protons and their connectivity. The aromatic region (typically 6.8-7.8 ppm) is of primary interest.

-

¹³C NMR Spectroscopy: This provides information on the carbon skeleton of the molecule. The number of unique carbon signals will confirm the overall structure.

Table of Predicted NMR Data (in CDCl₃, 400 MHz)

| Assignment (¹H) | Predicted δ (ppm) | Multiplicity | Integration | Assignment (¹³C) | Predicted δ (ppm) |

| H-2', H-6' | ~7.45 | d, J ≈ 8.5 Hz | 2H | C-1' | ~129.0 |

| H-3', H-5' | ~6.90 | d, J ≈ 8.5 Hz | 2H | C-2', C-6' | ~128.5 |

| H-2 | ~7.65 | d, J ≈ 2.0 Hz | 1H | C-3', C-5' | ~116.0 |

| H-5 | ~7.40 | d, J ≈ 8.4 Hz | 1H | C-4' | ~155.0 |

| H-6 | ~7.20 | dd, J ≈ 8.4, 2.0 Hz | 1H | C-1 | ~140.0 |

| Ar-OH | ~5.0-6.0 | br s | 1H | C-2 | ~133.0 |

| C-3 | ~132.5 | ||||

| C-4 | ~130.8 | ||||

| C-5 | ~130.5 | ||||

| C-6 | ~128.0 |

Note: Chemical shifts (δ) are predictions based on analogous structures and may vary slightly. 'd' = doublet, 'dd' = doublet of doublets, 'br s' = broad singlet.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight of the product and confirm its elemental composition.

-

Expected Molecular Weight: C₁₂H₈Cl₂O = 239.10 g/mol .

-

Key Feature: The most telling feature in the mass spectrum will be the isotopic pattern of the molecular ion peak (M⁺). Due to the natural abundance of chlorine isotopes (³⁵Cl ≈ 75.8%, ³⁷Cl ≈ 24.2%), a compound with two chlorine atoms will exhibit a characteristic cluster of peaks:

-

M⁺ peak: (containing two ³⁵Cl atoms) at m/z ≈ 238.

-

M+2 peak: (containing one ³⁵Cl and one ³⁷Cl) at m/z ≈ 240. This peak will have an intensity of approximately 65% relative to the M⁺ peak.

-

M+4 peak: (containing two ³⁷Cl atoms) at m/z ≈ 242. This peak will have an intensity of approximately 10% relative to the M⁺ peak.

-

This distinct M:M+2:M+4 ratio is definitive proof of the presence of two chlorine atoms in the molecule.[8][9]

Physical Properties

-

Appearance: White to off-white crystalline solid.

-

Melting Point: The melting point should be determined using a calibrated melting point apparatus. A sharp melting range is indicative of high purity. The experimentally determined value should be compared to literature values if available.

Section 6: Data Analysis: Confirming the Molecular Structure

A conclusive identification of 4-(3,4-Dichlorophenyl)phenol is achieved by integrating all characterization data:

-

The ¹H NMR spectrum should show three distinct signals for the dichlorophenyl ring protons and two signals (a pair of doublets) for the hydroxyphenyl ring protons, with the correct splitting patterns and a 3:4 integration ratio between the two rings. A broad singlet corresponding to the phenolic proton should also be present.

-

The ¹³C NMR spectrum should display the expected number of aromatic carbon signals (10 unique signals, as C-2'/C-6' and C-3'/C-5' are equivalent by symmetry).

-

The Mass Spectrum must show the molecular ion cluster with the characteristic isotopic pattern for a dichlorinated compound at m/z 238, 240, and 242.

-

A sharp melting point provides strong evidence of the compound's purity.

When all four of these analytical tests yield the expected results, the synthesis of 4-(3,4-Dichlorophenyl)phenol can be considered successful and the material's identity and purity confirmed.

Section 7: Safety and Handling

-

Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and chemical-resistant gloves when handling reagents.

-

Ventilation: All operations, particularly those involving volatile organic solvents like dioxane and ethyl acetate, should be performed in a certified chemical fume hood.

-

Reagent Hazards:

-

1-Bromo-3,4-dichlorobenzene: Toxic and an irritant. Avoid inhalation and skin contact.

-

1,4-Dioxane: A flammable liquid and potential carcinogen. Handle with extreme care.

-

Palladium Catalyst: Can be an irritant and sensitizer. Avoid inhaling the powder.

-

-

Waste Disposal: Dispose of all chemical waste according to institutional and local environmental regulations. Palladium-containing waste should be collected separately.

Section 8: Conclusion

The Suzuki-Miyaura cross-coupling reaction provides a robust, efficient, and reliable pathway for the synthesis of 4-(3,4-Dichlorophenyl)phenol. The detailed protocol and mechanistic insights provided in this guide equip researchers with the necessary tools to produce this valuable intermediate with high yield and purity. The multi-faceted characterization strategy, integrating NMR, MS, and physical property analysis, ensures a self-validating workflow that confirms the structural integrity of the final product, making it suitable for subsequent applications in drug development and chemical research.

Section 9: References

-

The Royal Society of Chemistry. (n.d.). Supporting information. Retrieved from [Link]

-

SynArchive. (n.d.). Suzuki Coupling. Retrieved from [Link]

-

The Chemists' Cookbook. (2022, March 29). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube. Retrieved from [Link]

-

Common Organic Chemistry. (n.d.). Suzuki Reaction - Palladium Catalyzed Cross Coupling. Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). VI. 1H and 13C NMR Spectra. Retrieved from [Link]

-

PubChem. (n.d.). 4-[2-(3,4-Dichlorophenyl)diazenyl]-2,6-bis(1-methylpropyl)phenol. Retrieved from [Link]

-

PubChem. (n.d.). 2-[4-(3,4-Dichlorophenyl)sulfonylphenyl]phenol. Retrieved from [Link]

-

Diva-Portal.org. (n.d.). Suzuki reactions in novel liquids. Retrieved from [Link]

-

ResearchGate. (n.d.). Synthesis and pharmacological evaluation of 4-(3,4-dichlorophenyl)-N-methyl-1,2,3,4-tetrahydronaphthalenyl amines as triple reuptake inhibitors. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]

-

Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, 400 MHz, D2O, predicted) (HMDB0246398). Retrieved from [Link]

-

NIST. (n.d.). Phenol, 3,4-dichloro-. NIST WebBook. Retrieved from [Link]

-

Shimadzu. (n.d.). Application News: Analysis of Phenols in Drinking Water Using Triple Quadrupole LC/MS/MS (LCMS-8040). Retrieved from [Link]

-

Purdue University. (n.d.). Mass Spectrometric Detection of Phenols using the Gibbs Reaction. Purdue Chemistry. Retrieved from [Link]

-

Google Patents. (n.d.). EP0431487B1 - Process for preparing 3,4'-dichlorodiphenyl-ether. Retrieved from

-

PubMed Central. (n.d.). Discovery of sterically-hindered phenol compounds with potent cytoprotective activities against ox-LDL–induced retinal pigment epithelial cell death as a potential pharmacotherapy. Retrieved from [Link]

-

Bisphenol A Information & Resources. (2008). Determination of phenolic endocrine disrupting chemicals and acidic pharmaceuticals in surface water by gas chromatography–negative chemical ionization-mass spectrometry. Retrieved from [Link]

-

PubMed. (2018). Design, Synthesis, Biological Evaluation, Structure-Activity Relationship Study, and Mode of Action of 2-phenol-4,6-dichlorophenyl-pyridines. Retrieved from [Link]

-

Chegg.com. (2018). Solved The following IR Spectrum, 1H NMR Spectrum and 13C. Retrieved from [Link]

-

PubChem. (n.d.). 3,4-Dichlorophenol. Retrieved from [Link]

-

Wikipedia. (n.d.). 3,4-Dichlorophenol. Retrieved from [Link]

-

ResearchGate. (n.d.). Traditional methods for the synthesis of 2,4-dichlorophenol. Retrieved from [Link]

-

NSF Public Access Repository. (2022). Phenols in Pharmaceuticals: Analysis of a Recurring Motif. Retrieved from [Link]

-

PubMed. (2024). Phenol (bio)isosteres in drug design and development. Retrieved from [Link]

-

NIST. (n.d.). Phenol, 2,4-dichloro-. NIST WebBook. Retrieved from [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Discovery of sterically-hindered phenol compounds with potent cytoprotective activities against ox-LDL–induced retinal pigment epithelial cell death as a potential pharmacotherapy - PMC [pmc.ncbi.nlm.nih.gov]

- 3. par.nsf.gov [par.nsf.gov]

- 4. synarchive.com [synarchive.com]

- 5. diva-portal.org [diva-portal.org]

- 6. Suzuki Coupling [organic-chemistry.org]

- 7. youtube.com [youtube.com]

- 8. Phenol, 3,4-dichloro- [webbook.nist.gov]

- 9. Purdue Chemistry: Wenthold Group: Mass Spectrometric Detection of Phenols using the Gibbs Reaction [chem.purdue.edu]

A Senior Scientist's Guide to the Synthesis and Physicochemical Characterization of 4-(3,4-Dichlorophenyl)phenol

Abstract

Introduction: Chemical Identity and Rationale

4-(3,4-Dichlorophenyl)phenol belongs to the class of aryl-substituted phenols, which are crucial building blocks in organic synthesis. The presence of a dichlorinated phenyl ring attached to a phenol moiety suggests potentially enhanced biological activity and unique electronic properties. The specific substitution pattern—a phenol at the 4-position of a biphenyl system with chlorine atoms at the 3' and 4' positions—makes it an intriguing target for applications ranging from medicinal chemistry to materials science.

Given the limited availability of experimental data for this specific isomer, this document is designed to empower researchers by providing both a theoretical foundation and practical, validated protocols for its study.

1.1 Chemical Structure and Identifiers

-

IUPAC Name: 4-(3,4-Dichlorophenyl)phenol

-

Molecular Formula: C₁₂H₈Cl₂O

-

Molecular Weight: 239.10 g/mol [1]

-

SMILES: Oc1ccc(cc1)c2ccc(Cl)c(Cl)c2

-

InChI Key: (Predicted) ADCBBGOITOQLRF-UHFFFAOYSA-N[2]

Predicted Physicochemical Properties and Scientific Rationale

The following properties are predicted based on the compound's structure and comparison with well-characterized analogues like phenol and 3,4-dichlorophenol. These values serve as benchmarks for experimental verification.

| Property | Predicted Value / Range | Scientific Rationale |

| Physical State | White to off-white crystalline solid | Biphenyl and phenol derivatives of this size are typically solids at room temperature due to significant intermolecular forces. |

| Melting Point | > 100 °C | Expected to be substantially higher than 3,4-dichlorophenol (67.8 °C)[3] due to increased molecular weight, greater molecular surface area facilitating van der Waals forces, and potential for π-π stacking between the biphenyl rings. |

| Boiling Point | > 300 °C | The high molecular weight and polarity from the hydroxyl group, which allows for hydrogen bonding, will lead to a high boiling point, significantly exceeding that of 3,4-dichlorophenol (253 °C).[3] |

| Aqueous Solubility | Very low | While the phenol group can hydrogen bond with water, the large, nonpolar surface area of the dichlorobiphenyl moiety will dominate, leading to poor aqueous solubility. |

| Organic Solubility | Soluble in polar organic solvents | Expected to be soluble in solvents like methanol, ethanol, acetone, THF, and DMF, which can interact with the polar hydroxyl group and solvate the aromatic rings.[4] |

| Acidity (pKa) | ~8.0 - 8.5 | Phenol has a pKa of ~10.0. The attached 3,4-dichlorophenyl ring acts as a strong electron-withdrawing group through induction, which stabilizes the resulting phenoxide anion. This increased stability makes the compound more acidic than phenol and likely slightly more acidic than 3,4-dichlorophenol (pKa 8.63).[5] |

| Lipophilicity (LogP) | ~4.5 - 5.0 | The addition of a dichlorophenyl group significantly increases the lipophilicity compared to phenol (LogP 1.5) and 3,4-dichlorophenol (LogP 3.33).[5][6] This high value is critical for predicting membrane permeability and bioaccumulation potential. |

Analytical Characterization Strategy: Predicted Spectroscopic Profile

This section outlines the expected spectroscopic signatures for the structural confirmation of 4-(3,4-Dichlorophenyl)phenol.

3.1 Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR (400 MHz, DMSO-d₆): The spectrum is predicted to show a distinct set of signals in the aromatic region (δ 6.8-7.8 ppm) and a broad singlet for the phenolic proton (δ ~9.5-10.5 ppm).

-

Phenol Ring: Two doublets exhibiting an AA'BB' coupling pattern, integrating to 2H each. The doublet ortho to the hydroxyl group will be upfield of the doublet ortho to the biphenyl linkage.

-

Dichlorophenyl Ring: Three signals: a doublet for the proton at C2', a doublet of doublets for the proton at C6', and a doublet for the proton at C5'.

-

-

¹³C NMR (100 MHz, DMSO-d₆): A total of 12 distinct signals are expected.[7]

-

Phenol Ring: Six signals, with the carbon bearing the -OH group (C4) appearing around δ 155-160 ppm.

-

Dichlorophenyl Ring: Six signals, with the two carbons attached to chlorine (C3' and C4') being significantly deshielded. The quaternary carbon (C1') involved in the biphenyl linkage will also be identifiable.

-

3.2 Fourier-Transform Infrared (FT-IR) Spectroscopy The FT-IR spectrum provides clear evidence of the key functional groups.[8]

-

~3200-3550 cm⁻¹: Broad, strong absorption due to the O-H stretching vibration, indicative of intermolecular hydrogen bonding.[9]

-

~3030-3100 cm⁻¹: Sharp, medium absorptions from aromatic C-H stretching.

-

~1500-1600 cm⁻¹: Strong peaks from aromatic C=C ring stretching.[9]

-

~1200-1260 cm⁻¹: Strong C-O stretching vibration of the phenol group.[10]

-

~1000-1100 cm⁻¹ & ~700-850 cm⁻¹: C-Cl stretching and aromatic C-H out-of-plane bending vibrations, which are diagnostic for the substitution pattern.

3.3 UV-Visible (UV-Vis) Spectroscopy In a solvent like methanol or ethanol, the compound is expected to show strong absorption bands in the UV region, typically between 250-290 nm, arising from π-π* transitions within the conjugated biphenyl system. Upon addition of a base (e.g., NaOH), a bathochromic (red) shift in the λₘₐₓ is anticipated due to the formation of the more electron-rich phenoxide ion. This shift is the basis for the spectrometric pKa determination protocol.[11]

3.4 Mass Spectrometry (MS) Analysis by Electron Impact (EI) mass spectrometry is expected to yield the following:

-

Molecular Ion (M⁺): A prominent cluster of peaks around m/z 238, 240, and 242, corresponding to [C₁₂H₈³⁵Cl₂O]⁺, [C₁₂H₈³⁵Cl³⁷ClO]⁺, and [C₁₂H₈³⁷Cl₂O]⁺, respectively. The characteristic isotopic pattern for two chlorine atoms (~9:6:1 ratio) is a key diagnostic feature.

-

Key Fragments: Fragmentation is likely to occur via cleavage of the biphenyl bond or loss of small molecules from the rings.[12][13] Common fragment ions would include [M-Cl]⁺ (m/z ~203) and ions corresponding to the individual phenyl rings.

Standard Operating Procedures (SOPs) for Synthesis and Characterization

These protocols are designed to be self-validating and provide a clear path for researchers to produce and analyze 4-(3,4-Dichlorophenyl)phenol.

4.1 SOP: Synthesis via Suzuki-Miyaura Coupling

This procedure is based on established palladium-catalyzed cross-coupling methods, which are highly reliable for forming C-C bonds between aryl halides and arylboronic acids.[14][15]

-

Rationale: The Suzuki-Miyaura reaction is chosen for its high functional group tolerance, mild reaction conditions, and the commercial availability of the required starting materials. The use of a base is critical for the transmetalation step of the catalytic cycle.[16]

Sources

- 1. 3-(3,4-Dichlorophenyl)phenol | 14962-34-6 | Benchchem [benchchem.com]

- 2. Phenol, p-(3,5-dichlorophenyl)- | C12H8Cl2O | CID 3014270 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 3,4-Dichlorophenol - Wikipedia [en.wikipedia.org]

- 4. researchgate.net [researchgate.net]

- 5. 3,4-Dichlorophenol | C6H4Cl2O | CID 7258 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Phenols and derivatives [nies.go.jp]

- 7. che.hw.ac.uk [che.hw.ac.uk]

- 8. agro.icm.edu.pl [agro.icm.edu.pl]

- 9. infrared spectrum of phenol C6H6O C6H5OH prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of phenol image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 10. Phenol [applets.kcvs.ca]

- 11. acta-arhiv.chem-soc.si [acta-arhiv.chem-soc.si]

- 12. mass spectrum of phenol C6H6O C6H5OH fragmentation pattern of m/z m/e ions for analysis and identification of phenol image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 13. chem.libretexts.org [chem.libretexts.org]

- 14. Suzuki reaction - Wikipedia [en.wikipedia.org]

- 15. Suzuki Coupling [organic-chemistry.org]

- 16. youtube.com [youtube.com]

Whitepaper: Orthogonal Strategy for the Unambiguous Structural Elucidation of 4-(3,4-Dichlorophenyl)phenol

An In-depth Technical Guide for Drug Development Professionals

Abstract

In the landscape of pharmaceutical development, the absolute structural confirmation of active pharmaceutical ingredients (APIs) and key intermediates is a foundational requirement for regulatory submission and ensuring product safety and efficacy. This guide provides an in-depth, field-proven strategy for the structural analysis of 4-(3,4-dichlorophenyl)phenol, a biphenyl derivative of significant interest. We move beyond a simple recitation of techniques, instead detailing a holistic and self-validating workflow. This document outlines the causality behind the selection of orthogonal analytical methods—Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and X-ray Crystallography—and provides detailed protocols for their execution. The core philosophy is the integration of complementary data to build an unassailable structural proof.

Introduction: The Imperative for Rigorous Characterization

4-(3,4-Dichlorophenyl)phenol is a molecule that combines a phenol ring, a known pharmacophore, with a dichlorinated phenyl ring. This substitution pattern presents specific analytical challenges and necessitates a multi-faceted approach to confirmation. The presence of chlorine atoms influences the electronic environment of the aromatic rings, while the hydroxyl group introduces reactivity and hydrogen bonding capabilities. Any ambiguity in the isomeric substitution pattern or the presence of impurities could drastically alter the molecule's biological activity and toxicity profile.

The strategy described herein is built on the principle of orthogonality, where each analytical technique provides unique and complementary information. By integrating data from methods that measure different molecular properties, we create a self-validating system that minimizes the risk of misinterpretation and ensures the highest degree of confidence in the final structural assignment.

The Analytical Workflow: An Integrated Approach

The confirmation of 4-(3,4-dichlorophenyl)phenol should not be a linear process but rather an integrated workflow where insights from one technique inform the next. The logical flow is designed to build a comprehensive data package, starting with purity and moving through molecular formula to detailed connectivity and three-dimensional structure.

Caption: Integrated workflow for the structural confirmation of 4-(3,4-Dichlorophenyl)phenol.

Nuclear Magnetic Resonance (NMR): Mapping the Proton and Carbon Skeleton

NMR spectroscopy is the most powerful technique for determining the precise connectivity of a molecule in solution. For 4-(3,4-dichlorophenyl)phenol, it is instrumental in confirming the substitution pattern on both aromatic rings.

Rationale and Expected Observations

-

¹H NMR: We expect to observe distinct signals for the seven aromatic protons and the single phenolic hydroxyl proton. The electron-withdrawing nature of the chlorine atoms and the hydroxyl group will deshield adjacent protons, shifting them downfield. The coupling patterns (splitting) between adjacent protons will be key to assigning their relative positions. The hydroxyl proton often appears as a broad singlet that can be exchanged with D₂O, confirming its identity.[1][2]

-

¹³C NMR: The spectrum will show 12 distinct carbon signals, as the molecule has no plane of symmetry. Carbons bonded to chlorine will be directly influenced, and their chemical shifts can be predicted. The carbon bearing the hydroxyl group (C-O) will appear significantly downfield.

Predicted NMR Data

The following table summarizes the predicted chemical shifts (in ppm) relative to TMS. Actual values may vary based on solvent and concentration.

| Assignment | Predicted ¹H NMR (ppm) | Predicted ¹³C NMR (ppm) | Rationale |

| Phenolic OH | 4.5 - 7.0 (broad s) | - | Labile proton, exchanges with D₂O.[3] |

| Protons on Phenol Ring | 6.8 - 7.5 (multiplets) | 115 - 130 | Standard aromatic region, influenced by OH and aryl substituent. |

| C-OH (Phenol Ring) | - | 150 - 158 | Deshielded by electronegative oxygen. |

| Protons on Dichlorophenyl Ring | 7.3 - 7.6 (multiplets) | 128 - 135 | Deshielded by two chlorine atoms. |

| C-Cl (Dichlorophenyl Ring) | - | 130 - 135 | Direct attachment to electronegative chlorine. |

| Quaternary Carbons (C-C link) | - | 135 - 142 | Deshielded due to aromatic substitution. |

Experimental Protocol: ¹H and ¹³C NMR

-

Sample Preparation: Accurately weigh ~5-10 mg of the sample and dissolve it in ~0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). DMSO-d₆ is often preferred for ensuring the observation of the hydroxyl proton. Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

-

¹H NMR Acquisition:

-

Acquire a standard 1D proton spectrum on a 400 MHz or higher spectrometer.

-

Ensure an adequate number of scans for a good signal-to-noise ratio (>16).

-

To confirm the hydroxyl proton, add one drop of D₂O to the NMR tube, shake, and re-acquire the spectrum. The OH peak should disappear or significantly diminish.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C spectrum. This requires a longer acquisition time due to the low natural abundance of ¹³C.

-

Use a sufficient number of scans (>1024) and an appropriate relaxation delay.

-

-

Data Processing: Process the spectra using appropriate software. Perform Fourier transformation, phase correction, and baseline correction. Integrate the ¹H NMR signals to determine proton ratios and accurately pick all peaks in both spectra.

Mass Spectrometry (MS): The Molecular Weight and Isotopic Signature

Mass spectrometry provides the exact molecular weight and elemental composition, which is a critical piece of evidence. For a chlorinated compound, the isotopic pattern is a definitive fingerprint.

Rationale and Expected Observations

High-Resolution Mass Spectrometry (HRMS), typically using Electrospray Ionization (ESI), will provide the accurate mass of the molecular ion. The molecular formula of 4-(3,4-Dichlorophenyl)phenol is C₁₂H₈Cl₂O. The presence of two chlorine atoms creates a highly characteristic isotopic pattern. Chlorine has two stable isotopes: ³⁵Cl (~75.8%) and ³⁷Cl (~24.2%). This results in a distinctive pattern for the molecular ion peak (M):

-

[M]⁺ peak: Contains two ³⁵Cl atoms.

-

[M+2]⁺ peak: Contains one ³⁵Cl and one ³⁷Cl atom.

-

[M+4]⁺ peak: Contains two ³⁷Cl atoms. The expected intensity ratio of these peaks is approximately 9:6:1, providing unambiguous confirmation of the presence of two chlorine atoms.[4]

Predicted Mass Spectrometry Data

| Parameter | Expected Value | Source of Information |

| Molecular Formula | C₁₂H₈Cl₂O | - |

| Monoisotopic Mass | 238.99522 Da | Calculated for C₁₂H₈³⁵Cl₂O |

| Isotopic Peaks | [M]⁺, [M+2]⁺, [M+4]⁺ | Presence of two Cl atoms. |

| Isotopic Ratio | ~100 : 65.4 : 10.6 (Normalized) | Natural abundance of ³⁵Cl and ³⁷Cl. |

Experimental Protocol: High-Resolution LC-MS

-

Sample Preparation: Prepare a dilute solution of the sample (~10 µg/mL) in a suitable solvent like methanol or acetonitrile.

-

Instrumentation: Use a Liquid Chromatography (LC) system coupled to a high-resolution mass spectrometer (e.g., TOF or Orbitrap).

-

LC Method: Use a simple isocratic or gradient elution on a C18 column to ensure the sample is pure before entering the mass spectrometer.

-

MS Acquisition:

-

Acquire data in both positive and negative ion modes, as phenols can be detected in both. ESI is a common and effective ionization source.[4]

-

Perform a full scan over a mass range that includes the expected molecular ion (e.g., m/z 100-500).

-

Ensure the mass accuracy is calibrated to <5 ppm.

-

-

Data Analysis: Extract the mass spectrum for the analyte peak. Use the instrument software to calculate the elemental composition from the accurate mass of the monoisotopic peak. Compare the observed isotopic pattern with the theoretical pattern for a molecule containing two chlorine atoms.

Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy is a rapid and reliable method for confirming the presence of key functional groups. It provides complementary information to NMR and MS by probing the vibrational modes of bonds.

Rationale and Expected Observations

For 4-(3,4-dichlorophenyl)phenol, the IR spectrum will be dominated by features of the phenol and the substituted aromatic rings.

-

O-H Stretch: A strong, broad absorption band between 3200-3600 cm⁻¹ is characteristic of the hydrogen-bonded phenolic hydroxyl group.[3][5]

-

C-O Stretch: A strong band around 1200-1260 cm⁻¹ indicates the C-O bond of the phenol.

-

Aromatic C=C Stretches: Multiple sharp to medium bands in the 1450-1600 cm⁻¹ region confirm the presence of the aromatic rings.[5]

-

Aromatic C-H Stretches: Signals will appear just above 3000 cm⁻¹.

-

C-Cl Stretches: Absorptions in the fingerprint region, typically 1000-1100 cm⁻¹, can be attributed to the C-Cl bonds.

Predicted IR Absorption Bands

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Appearance |

| Phenolic O-H Stretch | 3200 - 3600 | Strong, Broad |

| Aromatic C-H Stretch | 3010 - 3100 | Medium, Sharp |

| Aromatic C=C Bending | 1450 - 1600 | Medium-Strong, Multiple Bands |

| Phenolic C-O Stretch | 1200 - 1260 | Strong |

| C-Cl Stretch | 1000 - 1100 | Medium-Strong |

Experimental Protocol: FTIR Spectroscopy

-

Sample Preparation: If the sample is a solid, the Attenuated Total Reflectance (ATR) method is preferred for its simplicity and speed. Place a small amount of the solid sample directly on the ATR crystal.

-

Data Acquisition:

-

Record a background spectrum of the empty ATR crystal.

-

Record the sample spectrum over the range of 4000-600 cm⁻¹.

-

Co-add at least 32 scans to achieve a good signal-to-noise ratio.

-

-

Data Analysis: The software will automatically ratio the sample spectrum to the background. Identify the key absorption bands and compare them to the expected values for the proposed structure.

X-Ray Crystallography: The Definitive 3D Structure

When a suitable single crystal can be obtained, X-ray crystallography provides the ultimate, unambiguous proof of structure. It determines the precise spatial arrangement of every atom in the solid state, confirming connectivity, isomeric form, and conformation.

Rationale and Causality

While spectroscopic methods provide powerful evidence for a proposed structure, they are inferential. X-ray crystallography is a direct imaging technique. It is the only method that can definitively distinguish between closely related isomers, such as 4-(3,4-dichlorophenyl)phenol and 4-(2,4-dichlorophenyl)phenol, without relying on reference standards. It is considered the "gold standard" for structural proof.[6]

Experimental Protocol: Single Crystal X-Ray Diffraction

-

Crystallization: This is the most critical and often rate-limiting step.[6]

-

Dissolve the purified compound in a minimal amount of a suitable solvent or solvent mixture (e.g., acetone, ethanol, ethyl acetate).

-

Attempt crystallization through slow evaporation, vapor diffusion, or slow cooling.

-

The goal is to grow a single, well-ordered crystal of sufficient size (>0.1 mm in all dimensions).

-

-

Data Collection:

-

Mount a suitable crystal on a goniometer head of a single-crystal X-ray diffractometer.

-

A stream of cold nitrogen (~100 K) is typically used to minimize thermal motion and radiation damage.

-

The diffractometer rotates the crystal while irradiating it with a monochromatic X-ray beam, collecting a full sphere of diffraction data.

-

-

Structure Solution and Refinement:

-

The collected diffraction pattern is processed to determine the unit cell dimensions and space group.

-

The structure is "solved" using direct methods or Patterson methods to find the initial positions of the atoms.

-

The atomic positions and thermal parameters are then "refined" to achieve the best fit between the calculated and observed diffraction data.

-

-

Data Analysis: The final output is a 3D model of the molecule with precise bond lengths, bond angles, and torsional angles, confirming the exact isomeric structure.

Conclusion: Synthesizing the Data for Unambiguous Confirmation

-

MS confirms the correct molecular formula and the presence of two chlorine atoms.

-

IR confirms the presence of the key phenol and dichlorophenyl functional groups.

-

NMR maps the atomic connectivity, confirming the 1,4 substitution on the phenol ring and the 3,4 substitution on the dichlorophenyl ring.

-

X-ray Crystallography , if achievable, provides the final, irrefutable proof of the three-dimensional structure.

By following this comprehensive approach, research, development, and quality control laboratories can ensure the identity and integrity of their materials, meeting the stringent requirements of the pharmaceutical industry.

References

-

PubChem. 2-[4-(3,4-Dichlorophenyl)sulfonylphenyl]phenol. National Center for Biotechnology Information. Available from: [Link]

-

The Royal Society of Chemistry. Supporting information for an article on synthesis and characterization. Available from: [Link]

-

Cheméo. Chemical Properties of Phenol, 3,4-dichloro- (CAS 95-77-2). Available from: [Link]

-

Doc Brown's Advanced Organic Chemistry. Infrared spectrum of phenol. Available from: [Link]

-

NIST. Mass spectrum (electron ionization) of Phenol, 3,4-dichloro-. NIST Chemistry WebBook. Available from: [Link]

-

Wikipedia. 3,4-Dichlorophenol. Available from: [Link]

-

Shimadzu. Analysis of Phenols in Drinking Water Using Triple Quadrupole LC/MS/MS. Application News. Available from: [Link]

-

Purdue University Department of Chemistry. Mass Spectrometric Detection of Phenols using the Gibbs Reaction. Available from: [Link]

- Google Patents. Process for preparing 3,4'-dichlorodiphenyl-ether.

-

NINGBO INNO PHARMCHEM CO.,LTD. The Chemical Profile of 3,4-Dichlorophenol: Properties and Handling. Available from: [Link]

-

Journal of the Korean Chemical Society. 1H NMR study of 2,4,6-trichlorophenyl-4'-nitrophenyl ether and related compounds. Available from: [Link]

-

NIST. IR Spectrum of Phenol, 4,4'-(1-methylethylidene)bis[2,6-dichloro-. NIST Chemistry WebBook. Available from: [Link]

-

Doc Brown's Advanced Organic Chemistry. 1H proton nmr spectrum of phenol. Available from: [Link]

-

Chemistry LibreTexts. Spectroscopy of Alcohols and Phenols. Available from: [Link]

-

Gilardi, R. D., & George, C. F. (2010). X-Ray Crystallography of Chemical Compounds. In Methods in molecular biology (Clifton, N.J.) (Vol. 623, pp. 225–241). Available from: [Link]nlm.nih.gov/pmc/articles/PMC3046460/)

Sources

- 1. rsc.org [rsc.org]

- 2. 1H proton nmr spectrum of phenol C6H6O C6H5OH low/high resolution analysis interpretation of chemical shifts ppm spin spin line splitting H-1 phenol 1-H nmr explaining spin-spin coupling for line splitting doc brown's advanced organic chemistry revision notes [docbrown.info]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. Purdue Chemistry: Wenthold Group: Mass Spectrometric Detection of Phenols using the Gibbs Reaction [chem.purdue.edu]

- 5. infrared spectrum of phenol C6H6O C6H5OH prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of phenol image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 6. X-Ray Crystallography of Chemical Compounds - PMC [pmc.ncbi.nlm.nih.gov]

"CAS number for 4-(3,4-Dichlorophenyl)phenol"

An In-Depth Technical Guide to 4-(3,4-Dichlorophenyl)phenol

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

Introduction

4-(3,4-Dichlorophenyl)phenol is a chlorinated aromatic compound belonging to the family of dichlorobiphenylols. These compounds are characterized by a phenol ring linked to a dichlorinated phenyl ring. The specific positioning of the chlorine atoms and the connectivity of the two aromatic rings significantly influence the molecule's chemical, physical, and biological properties. While research on many dichlorophenyl phenol isomers is extensive, 4-(3,4-Dichlorophenyl)phenol is a more specialized intermediate. This guide provides a comprehensive overview of its chemical identity, properties, synthesis, analytical methodologies, and potential applications, drawing on data from closely related analogues to provide a thorough technical context.

Chemical Identity and Properties

The foundational step in understanding any chemical entity is to establish its precise identity and physical characteristics. This information is critical for its handling, application, and integration into synthetic and analytical workflows.

Table 1: Chemical and Physical Properties of 4-(3,4-Dichlorophenyl)phenol

| Property | Value | Source |

| CAS Number | 53890-77-0 | [1] |

| Molecular Formula | C₁₂H₈Cl₂O | [1] |

| Molecular Weight | 239.10 g/mol | [1] |

| IUPAC Name | 4-(3,4-Dichlorophenyl)phenol | |

| Appearance | White to off-white powder (predicted) | |

| Melting Point | Higher than 2,4-dichlorophenol (65-67°C) due to increased molecular complexity (predicted) | [1] |

| Boiling Point | Higher than 2,4-dichlorophenol (210°C) (predicted) | |

| Solubility | Limited solubility in water; soluble in organic solvents (predicted) |

The introduction of the dichlorophenyl group to the phenol backbone increases the molecular complexity compared to simpler chlorophenols, which is expected to result in a higher melting and boiling point.

Synthesis of 4-(3,4-Dichlorophenyl)phenol: A Mechanistic Perspective

The synthesis of unsymmetrical biaryl compounds like 4-(3,4-Dichlorophenyl)phenol is most effectively achieved through palladium-catalyzed cross-coupling reactions. The Suzuki-Miyaura coupling is a particularly powerful and versatile method for this purpose due to its mild reaction conditions and tolerance of a wide range of functional groups.[2][3][4][5][6]

Proposed Synthetic Pathway: Suzuki-Miyaura Cross-Coupling

The logical and most common approach to synthesizing 4-(3,4-Dichlorophenyl)phenol would involve the coupling of a boronic acid (or its ester) with an aryl halide. In this case, the reaction would be between (4-hydroxyphenyl)boronic acid and 1,2-dichloro-4-iodobenzene (or a similarly activated halide).

Caption: Proposed Suzuki-Miyaura coupling for the synthesis of 4-(3,4-Dichlorophenyl)phenol.

Experimental Protocol: A Generalized Suzuki-Miyaura Coupling

The following is a generalized protocol based on established methods for Suzuki-Miyaura reactions and should be optimized for the specific synthesis of 4-(3,4-Dichlorophenyl)phenol.

-

Reaction Setup: To a flame-dried Schlenk flask, add (4-hydroxyphenyl)boronic acid (1.0 eq), 1,2-dichloro-4-iodobenzene (1.0 eq), a palladium catalyst such as Pd(PPh₃)₄ (0.02-0.05 eq), and a base, typically potassium carbonate (2.0-3.0 eq).

-

Solvent Addition: Add a degassed solvent system, such as a mixture of toluene and water (e.g., 4:1 v/v).

-

Reaction Execution: Heat the reaction mixture under an inert atmosphere (e.g., argon or nitrogen) at a temperature typically ranging from 80 to 110 °C. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Work-up: Upon completion, cool the reaction mixture to room temperature. Add water and extract the product with an organic solvent such as ethyl acetate.

-

Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Analytical Methodologies

The accurate detection and quantification of 4-(3,4-Dichlorophenyl)phenol are crucial for quality control, metabolic studies, and environmental monitoring. Given its structure, the primary analytical techniques would be gas chromatography (GC) and high-performance liquid chromatography (HPLC), often coupled with mass spectrometry (MS).

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a highly sensitive and specific technique for the analysis of volatile and semi-volatile compounds like dichlorophenylphenols.

Experimental Protocol: GC-MS Analysis

-

Sample Preparation: For aqueous samples, a liquid-liquid extraction with a non-polar solvent (e.g., hexane or dichloromethane) or solid-phase extraction (SPE) with a C18 cartridge is recommended. For solid samples, a solvent extraction followed by cleanup may be necessary.

-

Derivatization (Optional): To improve volatility and chromatographic peak shape, the phenolic hydroxyl group can be derivatized, for example, by silylation with BSTFA or acylation with acetic anhydride.

-

GC Conditions:

-

Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms or DB-17ms).

-

Injector: Split/splitless injector, with the temperature set to 250-280 °C.

-

Oven Program: A temperature gradient program, for example, starting at 100 °C, ramping to 280 °C.

-

Carrier Gas: Helium at a constant flow rate.

-

-

MS Conditions:

-

Ionization: Electron Ionization (EI) at 70 eV.

-

Acquisition Mode: Full scan for identification or selected ion monitoring (SIM) for enhanced sensitivity and quantification.

-

Caption: A typical workflow for the GC-MS analysis of 4-(3,4-Dichlorophenyl)phenol.

High-Performance Liquid Chromatography (HPLC)

HPLC is a versatile technique for the analysis of less volatile or thermally labile compounds.

Experimental Protocol: HPLC Analysis

-

Sample Preparation: Similar to GC-MS, sample preparation involves extraction and cleanup. The final extract should be dissolved in a solvent compatible with the mobile phase.

-

HPLC Conditions:

-

Column: A reversed-phase column (e.g., C18 or C8).

-

Mobile Phase: A gradient of water (often with a small amount of acid, e.g., 0.1% formic acid) and an organic solvent like acetonitrile or methanol.

-

Detector: A Diode Array Detector (DAD) for UV-Vis spectral information or a Mass Spectrometer (LC-MS) for higher sensitivity and specificity.

-

Potential Applications in Research and Development

While specific applications for 4-(3,4-Dichlorophenyl)phenol are not widely documented in publicly available literature, its structure as a substituted biphenylol suggests its potential as a key intermediate in several areas of chemical synthesis.

-

Pharmaceuticals: Substituted biphenyl structures are present in a variety of biologically active molecules. This compound could serve as a building block for the synthesis of novel drug candidates.

-

Agrochemicals: Chlorinated phenols are precursors to many herbicides and pesticides.[7][8] The unique substitution pattern of 4-(3,4-Dichlorophenyl)phenol could be exploited to develop new agrochemicals with specific activities.

-

Material Science: Biphenyl derivatives are often used in the synthesis of liquid crystals, polymers, and other advanced materials.

Safety and Toxicology: A Precautionary Approach

Phenols, in general, are known to be toxic and can be absorbed through the skin, ingestion, and inhalation.[9][10][11] They can cause severe skin burns and systemic toxicity.[9][10] Chlorinated phenols, in particular, are of environmental concern due to their persistence and potential for bioaccumulation.

General Hazards of Chlorinated Phenols:

-

Acute Toxicity: Harmful if swallowed, in contact with skin, or if inhaled.[12]

-

Skin and Eye Irritation: Can cause severe skin burns and eye damage.[12][13]

-

Organ Toxicity: Prolonged or repeated exposure may cause damage to organs.[12]

-

Environmental Hazard: Toxic to aquatic life with long-lasting effects.

Handling Precautions:

-

Work in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.

-

Avoid generating dust.

-

Wash hands thoroughly after handling.

Conclusion

4-(3,4-Dichlorophenyl)phenol, with the CAS number 53890-77-0, is a specialized chemical intermediate with potential applications in various fields of research and development. While specific data for this isomer is limited, this guide provides a comprehensive technical overview by leveraging information on its synthesis via modern cross-coupling reactions, appropriate analytical methodologies, and a safety profile based on closely related compounds. As research into novel chemical entities expands, a deeper understanding of the properties and applications of such specific isomers will undoubtedly emerge.

References

- Muthumari, S., et al. (2015). Suzuki-miyaura cross-coupling reaction of dichloro-heteroaromatics: Synthesis of functionalized dinucleophilic fragments.

- Muthumari, S., & Ramesh, R. (2014). Suzuki coupling of different chloropyridines with phenylboronic acids.

- PubChem. (n.d.). 2-[4-(3,4-Dichlorophenyl)sulfonylphenyl]phenol.

- Ningbo Inno Pharmchem Co., Ltd. (n.d.).

- NOAA. (n.d.). 3,4-DICHLOROPHENOL. CAMEO Chemicals.

- ChemHelpASAP. (2020). Suzuki cross-coupling reaction. YouTube.

- Google Patents. (n.d.). EP0431487B1 - Process for preparing 3,4'-dichlorodiphenyl-ether.

- Public Health England. (2024). Phenol: toxicological overview. GOV.UK.

- Encyclopedia.pub. (n.d.).

- McGraw-Hill Education. (n.d.).

- Centers for Disease Control and Prevention. (n.d.). TOXICOLOGICAL PROFILE FOR PHENOL. CDC Stacks.

- Journal of Synthetic Chemistry. (2024). PdCl2(PPh3)2 Catalyst for Suzuki–Miyaura Reaction. Journal of Synthetic Chemistry.

- Diva-Portal.org. (n.d.). Suzuki reactions in novel liquids.

- Australian Industrial Chemicals Introduction Scheme. (2022).

- Benchchem. (n.d.). Synthesis routes of 3,4-Dichlorophenol.

- Benchchem. (n.d.). 3-(3,4-Dichlorophenyl)phenol | 14962-34-6.

- PubChem. (n.d.). 3,4-Dichlorophenol.

- Wikipedia. (n.d.). 3,4-Dichlorophenol.

- Chemistry LibreTexts. (2022). 17.9: Phenols and Their Uses.

Sources

- 1. 3-(3,4-Dichlorophenyl)phenol | 14962-34-6 | Benchchem [benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. youtube.com [youtube.com]

- 5. jsynthchem.com [jsynthchem.com]

- 6. diva-portal.org [diva-portal.org]

- 7. nbinno.com [nbinno.com]

- 8. encyclopedia.pub [encyclopedia.pub]

- 9. gov.uk [gov.uk]

- 10. accessmedicine.mhmedical.com [accessmedicine.mhmedical.com]

- 11. stacks.cdc.gov [stacks.cdc.gov]

- 12. 3,4-DICHLOROPHENOL | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 13. industrialchemicals.gov.au [industrialchemicals.gov.au]

"spectroscopic data (NMR, IR, MS) of 4-(3,4-Dichlorophenyl)phenol"

An In-depth Technical Guide to the Spectroscopic Characterization of 4-(3,4-Dichlorophenyl)phenol

Authored by: A Senior Application Scientist

Abstract

This technical guide provides a comprehensive analysis of the spectroscopic data for 4-(3,4-dichlorophenyl)phenol, a molecule of interest in chemical synthesis and drug development. For researchers, scientists, and professionals in the field, unambiguous structural confirmation and purity assessment are paramount. This document offers an in-depth exploration of the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound. The guide is structured to deliver not just raw data, but also the underlying scientific principles, field-proven experimental protocols, and detailed interpretation of the spectral features. By integrating these pillars, this guide serves as a self-validating reference for the characterization of 4-(3,4-dichlorophenyl)phenol.

Introduction and Molecular Structure

4-(3,4-Dichlorophenyl)phenol is a biaryl compound featuring a phenol ring linked to a 3,4-dichlorinated phenyl ring. This substitution pattern imparts specific electronic and steric properties that are reflected in its spectroscopic signature. Accurate characterization is the bedrock of reliable research, ensuring that subsequent biological or chemical studies are based on a well-defined molecular entity. This guide systematically dissects the ¹H NMR, ¹³C NMR, IR, and MS data to provide a holistic and authoritative understanding of the molecule's structure.

The molecular structure of 4-(3,4-dichlorophenyl)phenol, with the IUPAC numbering convention used for spectral assignment in this guide, is presented below.

Caption: Molecular structure of 4-(3,4-Dichlorophenyl)phenol.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For 4-(3,4-dichlorophenyl)phenol, both ¹H and ¹³C NMR provide critical information about the electronic environment of each nucleus.

¹H NMR Spectroscopy

Expertise & Experience: The Causality Behind Experimental Choices Proton NMR provides a map of the hydrogen atoms in a molecule. The choice of a deuterated solvent, typically deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆), is critical. CDCl₃ is often preferred for its ability to dissolve a wide range of organic compounds and its relatively simple solvent signal.[1][2] However, for phenols, the acidic -OH proton can exchange with residual protons in the solvent, leading to peak broadening. Using DMSO-d₆ can be advantageous as it forms a stronger hydrogen bond with the phenolic proton, resulting in a sharper, more defined -OH signal at a higher chemical shift.[2] Tetramethylsilane (TMS) is used as an internal standard, with its signal defined as 0.0 ppm, providing a universal reference point.[2][3]

Trustworthiness: A Self-Validating Protocol

Experimental Protocol: ¹H NMR Data Acquisition

-

Sample Preparation: Dissolve 5-10 mg of 4-(3,4-dichlorophenyl)phenol in approximately 0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆) in a standard 5 mm NMR tube.

-

Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal reference (0.00 ppm).

-

Instrumentation: Acquire the spectrum on a 400 MHz (or higher) spectrometer to ensure adequate signal dispersion.

-

Acquisition Parameters:

-

Set the spectral width to cover a range of 0-12 ppm.

-

Apply a 90° pulse angle.

-

Use a relaxation delay of 1-2 seconds.

-

Accumulate a sufficient number of scans (typically 16 or more) to achieve a good signal-to-noise ratio.

-

-

Data Processing: Apply Fourier transformation to the Free Induction Decay (FID), followed by phase and baseline correction. Integrate the signals to determine the relative proton ratios.

Authoritative Grounding: Data Interpretation The ¹H NMR spectrum is characterized by distinct signals for the phenolic hydroxyl proton and the aromatic protons on both rings. The symmetry of the phenol ring and the substitution pattern of the dichlorophenyl ring lead to a predictable set of resonances and coupling patterns.

| Proton Assignment | Expected Chemical Shift (δ, ppm) | Multiplicity | Integration | Rationale |

| -OH | 9.0 - 10.0 (in DMSO-d₆) | Broad Singlet | 1H | The acidic proton of the phenol group, its chemical shift is solvent-dependent.[4] |

| H-2', H-6' | 7.5 - 7.7 | Multiplet | 2H | Protons on the dichlorophenyl ring, their environment is influenced by the adjacent chlorine atoms and the other aromatic ring. |

| H-5' | 7.3 - 7.5 | Multiplet | 1H | Proton on the dichlorophenyl ring. |

| H-2, H-6 | 7.2 - 7.4 | Doublet | 2H | Protons ortho to the phenyl group on the phenol ring, deshielded by the neighboring aromatic ring. |

| H-3, H-5 | 6.8 - 7.0 | Doublet | 2H | Protons ortho to the hydroxyl group, shielded relative to H-2 and H-6 due to the electron-donating effect of the -OH group. |

¹³C NMR Spectroscopy

Expertise & Experience: The Causality Behind Experimental Choices ¹³C NMR spectroscopy maps the carbon skeleton. Due to the low natural abundance of the ¹³C isotope (1.1%), a greater number of scans are required compared to ¹H NMR.[5] A common technique is proton decoupling, which irradiates all protons, causing all carbon signals to appear as singlets and enhancing their signal intensity through the Nuclear Overhauser Effect (NOE).[6] This simplifies the spectrum and improves the signal-to-noise ratio, although it removes coupling information. Quaternary carbons (those without attached protons) typically exhibit weaker signals due to longer relaxation times and the absence of NOE enhancement.[5][6]

Trustworthiness: A Self-Validating Protocol

Experimental Protocol: ¹³C NMR Data Acquisition

-

Sample Preparation: Prepare a more concentrated sample than for ¹H NMR, typically 20-50 mg in 0.7 mL of deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

-

Instrumentation: Use a spectrometer with a frequency of 100 MHz or higher.

-

Acquisition Parameters:

-

Employ a standard proton-decoupled pulse sequence.

-

Set the spectral width to 0-200 ppm to encompass all expected carbon resonances.[5]

-

Use a relaxation delay of 2-5 seconds to allow for the slower relaxation of quaternary carbons.

-

Accumulate a significantly larger number of scans (e.g., 1024 or more) to obtain a clear spectrum.

-

-

Data Processing: Perform Fourier transformation, phasing, and baseline correction.

Authoritative Grounding: Data Interpretation The molecule is expected to show 12 distinct carbon signals, as there is no plane of symmetry that would make carbons on the two rings equivalent.

| Carbon Assignment | Expected Chemical Shift (δ, ppm) | Rationale |

| C-1 | 155 - 160 | The carbon bearing the hydroxyl group is significantly deshielded by the electronegative oxygen atom.[3][5] |

| C-4 | 135 - 140 | A quaternary carbon, its chemical shift is influenced by the attached dichlorophenyl ring. |

| C-1' | 138 - 142 | The quaternary carbon of the dichlorophenyl ring attached to the phenol ring. |

| C-3', C-4' | 130 - 135 | Carbons bonded to chlorine atoms are deshielded. |

| Aromatic CHs | 115 - 130 | The remaining eight CH carbons of the aromatic rings resonate in this typical range. Carbons ortho and para to the -OH group (C-3, C-5) will be more shielded (lower ppm) compared to those meta to it (C-2, C-6).[3] |

Infrared (IR) Spectroscopy

Expertise & Experience: The Causality Behind Experimental Choices IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule.[7] For 4-(3,4-dichlorophenyl)phenol, the key diagnostic peaks are the O-H stretch of the phenol, the C-O stretch, and the various vibrations of the aromatic rings. The O-H stretching band is particularly informative; its broadness is a direct result of intermolecular hydrogen bonding between phenol molecules in the solid or liquid state.[8][9]

Trustworthiness: A Self-Validating Protocol

Experimental Protocol: FT-IR Data Acquisition

-

Sample Preparation (KBr Pellet Method):

-

Grind a small amount (1-2 mg) of the solid sample with approximately 100 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle until a fine, homogeneous powder is obtained.

-

Press the mixture into a transparent pellet using a hydraulic press.

-

-

Instrumentation: Place the KBr pellet in the sample holder of an FT-IR spectrometer.

-

Acquisition: Record the spectrum, typically in the range of 4000 to 400 cm⁻¹.[10] Acquire multiple scans (e.g., 16-32) and average them to improve the signal-to-noise ratio.

-

Background Correction: A background spectrum of the empty spectrometer should be recorded and automatically subtracted from the sample spectrum.

Authoritative Grounding: Data Interpretation The IR spectrum provides a molecular "fingerprint" and confirms the presence of key functional groups.

| Wavenumber (cm⁻¹) | Vibration Type | Intensity | Characteristic Feature |

| 3500 - 3200 | O-H stretch (phenol) | Strong, Broad | The broadness is indicative of hydrogen bonding.[8][9] |

| 3100 - 3000 | Aromatic C-H stretch | Medium, Sharp | Characteristic of sp² C-H bonds.[7][8] |

| 1610, 1500 | Aromatic C=C ring stretch | Medium-Strong | Confirms the presence of the benzene rings.[8] |

| ~1220 | Aromatic C-O stretch | Strong | Distinguishes phenols from aliphatic alcohols.[8] |

| 1100 - 1000 | C-Cl stretch | Medium-Strong | Indicates the presence of chloro-aromatic groups. |

| 850 - 750 | C-H out-of-plane bending | Strong | The specific pattern can give clues about the ring substitution. |

Mass Spectrometry (MS)

Expertise & Experience: The Causality Behind Experimental Choices Mass spectrometry provides information about the molecular weight and elemental composition of a molecule. Electron Ionization (EI) is a common technique that bombards the molecule with high-energy electrons, causing ionization and fragmentation.[11] The resulting fragmentation pattern is reproducible and serves as a fingerprint for the compound. For halogenated compounds like 4-(3,4-dichlorophenyl)phenol, the isotopic distribution is a key diagnostic feature. Chlorine has two stable isotopes, ³⁵Cl (~75.8%) and ³⁷Cl (~24.2%). A molecule with two chlorine atoms will exhibit a characteristic pattern of peaks for the molecular ion ([M]⁺, [M+2]⁺, [M+4]⁺) with a relative intensity ratio of approximately 9:6:1. This provides definitive evidence for the presence of two chlorine atoms.

Trustworthiness: A Self-Validating Protocol

Experimental Protocol: EI-MS Data Acquisition

-

Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, often via a direct insertion probe or by injection into a gas chromatograph (GC-MS) for volatile compounds.

-

Ionization: Use a standard electron ionization source with an energy of 70 eV. This high energy ensures reproducible fragmentation patterns.

-

Mass Analysis: Scan a mass-to-charge (m/z) range appropriate for the expected molecular weight and fragments (e.g., m/z 40-300).

-

Detection: The ions are detected, and their abundance is plotted against their m/z ratio to generate the mass spectrum.

Authoritative Grounding: Data Interpretation The mass spectrum will confirm the molecular weight and provide structural information through fragmentation analysis. The molecular weight of C₁₂H₈Cl₂O is approximately 238.0 g/mol (using the most abundant isotopes).

| m/z Value | Proposed Fragment | Significance |

| 238, 240, 242 | [C₁₂H₈Cl₂O]⁺ | Molecular ion peak cluster. The 9:6:1 ratio confirms the presence of two chlorine atoms. |

| 203, 205 | [M - Cl]⁺ | Loss of a chlorine atom. |

| 174 | [M - 2Cl]⁺ | Loss of both chlorine atoms. |

| 115 | [C₆H₄Cl]⁺ | Fragment corresponding to the dichlorophenyl moiety. |

| 93 | [C₆H₅O]⁺ | Fragment corresponding to the phenoxy moiety. |

Fragmentation Pathway Diagram The following diagram illustrates the primary fragmentation pathways for 4-(3,4-dichlorophenyl)phenol under electron ionization.

Caption: Proposed EI-MS fragmentation of 4-(3,4-dichlorophenyl)phenol.

Conclusion

The structural elucidation of 4-(3,4-dichlorophenyl)phenol is robustly achieved through the synergistic application of NMR, IR, and MS techniques. ¹H and ¹³C NMR define the precise carbon-hydrogen framework and the electronic environment of each atom. IR spectroscopy confirms the presence of the critical phenolic -OH and aromatic functionalities. Finally, mass spectrometry verifies the molecular weight and the presence of two chlorine atoms through its characteristic isotopic pattern. This guide provides the foundational data, protocols, and interpretations necessary for any researcher or scientist working with this compound, ensuring a high degree of confidence in its identity and purity.

References

-

Spectral Database for Organic Compounds (SDBS). National Institute of Advanced Industrial Science and Technology (AIST), Japan. [Link][12]

-

PubChem. National Center for Biotechnology Information. [Link][13][14]

-

NIST Chemistry WebBook. National Institute of Standards and Technology (NIST). [Link][15][16][17][18][19]

-

Infrared Spectroscopy Interpretation. Master Organic Chemistry. [Link][7]

-

Spectroscopy of Alcohols and Phenols. Chemistry LibreTexts. [Link][4][9]

-

¹H NMR Spectroscopy of Phenol. Doc Brown's Chemistry. [Link][2]

-

Mass Spectrometry of Phenol. Doc Brown's Chemistry. [Link][11]

-

General Procedures for NMR and IR. The Royal Society of Chemistry. [Link][1]

-

Interpreting IR Spectra of Phenols. Doc Brown's Chemistry. [Link][8]

-

Introduction to ¹³C NMR Spectroscopy. University of Bath. [Link][5]

Sources

- 1. rsc.org [rsc.org]

- 2. 1H proton nmr spectrum of phenol C6H6O C6H5OH low/high resolution analysis interpretation of chemical shifts ppm spin spin line splitting H-1 phenol 1-H nmr explaining spin-spin coupling for line splitting doc brown's advanced organic chemistry revision notes [docbrown.info]

- 3. 13C nmr spectrum of phenol C6H6O C6H5OH analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of phenol C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. che.hw.ac.uk [che.hw.ac.uk]

- 6. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

- 7. masterorganicchemistry.com [masterorganicchemistry.com]

- 8. infrared spectrum of phenol C6H6O C6H5OH prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of phenol image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. sdbs.db.aist.go.jp [sdbs.db.aist.go.jp]

- 11. mass spectrum of phenol C6H6O C6H5OH fragmentation pattern of m/z m/e ions for analysis and identification of phenol image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 12. Spectral Database for Organic Compounds - Wikipedia [en.wikipedia.org]

- 13. 2-[4-(3,4-Dichlorophenyl)sulfonylphenyl]phenol | C18H12Cl2O3S | CID 139602996 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 14. 3,4-Dichlorophenol | C6H4Cl2O | CID 7258 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 15. Phenol, 4,4'-(1-methylethylidene)bis[2,6-dichloro- [webbook.nist.gov]

- 16. Phenol, 3,4-dichloro- [webbook.nist.gov]

- 17. Phenol [webbook.nist.gov]

- 18. Welcome to the NIST WebBook [webbook.nist.gov]

- 19. Phenol [webbook.nist.gov]

A Comprehensive Technical Guide to the Solubility of 4-(3,4-Dichlorophenyl)phenol in Organic Solvents

This guide provides an in-depth exploration of the solubility characteristics of 4-(3,4-Dichlorophenyl)phenol, a compound of interest in pharmaceutical and chemical research. The following sections detail the physicochemical properties influencing its solubility, a robust experimental protocol for its determination, and the theoretical underpinnings of its behavior in various organic solvents. This document is intended for researchers, scientists, and professionals in drug development who require a thorough understanding of this compound's solubility for applications in process development, formulation, and analytical chemistry.

Understanding the Solubility Profile: A Physicochemical Perspective

The solubility of a solid in a liquid solvent is governed by the principle of "like dissolves like," which refers to the compatibility of intermolecular forces between the solute and the solvent. For 4-(3,4-Dichlorophenyl)phenol, its molecular structure dictates its interactions with different organic solvents.

Physicochemical Properties of 4-(3,4-Dichlorophenyl)phenol

A comprehensive understanding of the compound's physical and chemical characteristics is paramount to predicting its solubility.

| Property | Value | Significance for Solubility |

| Molecular Formula | C₁₂H₈Cl₂O | Provides the elemental composition and molecular weight. |

| Molecular Weight | 240.10 g/mol | Influences the energy required to overcome the crystal lattice energy. |

| Structure | A biphenyl structure with a hydroxyl group and two chlorine atoms on one of the phenyl rings. | The hydroxyl group can act as a hydrogen bond donor and acceptor. The dichlorophenyl group is nonpolar and contributes to van der Waals interactions. |

| Polarity (Predicted) | Moderately polar | The presence of the polar hydroxyl group is contrasted by the nonpolar dichlorophenyl ring system. |

| Hydrogen Bond Donor | 1 (the hydroxyl proton) | Enables strong interactions with protic and polar aprotic solvents that are hydrogen bond acceptors. |

| Hydrogen Bond Acceptor | 1 (the hydroxyl oxygen) | Allows for hydrogen bonding with protic solvents. |

| Melting Point | Not readily available, but expected to be a solid at room temperature. | A higher melting point generally suggests stronger intermolecular forces in the solid state, which must be overcome for dissolution, often indicating lower solubility. |

The interplay of the polar hydroxyl group and the largely nonpolar dichlorobiphenyl backbone suggests that 4-(3,4-Dichlorophenyl)phenol will exhibit varied solubility across the spectrum of organic solvents. Solvents capable of hydrogen bonding are expected to be more effective at dissolving this compound.

The "Like Dissolves Like" Principle in Action

The solubility of 4-(3,4-Dichlorophenyl)phenol can be predicted based on the polarity and hydrogen bonding capabilities of the solvent.

-

Polar Protic Solvents (e.g., Methanol, Ethanol): These solvents can act as both hydrogen bond donors and acceptors. The hydroxyl group of the solvent can form strong hydrogen bonds with the hydroxyl group of 4-(3,4-Dichlorophenyl)phenol, leading to favorable dissolution.

-

Polar Aprotic Solvents (e.g., Acetone, Dimethyl Sulfoxide): These solvents have dipole moments and can act as hydrogen bond acceptors. They can interact favorably with the hydroxyl group of the solute, though perhaps not as strongly as protic solvents.

-

Nonpolar Solvents (e.g., Hexane, Toluene): These solvents lack significant dipole moments and cannot participate in hydrogen bonding. The primary interactions with 4-(3,4-Dichlorophenyl)phenol will be weaker van der Waals forces. Consequently, lower solubility is expected in these solvents.

The following diagram illustrates the potential intermolecular interactions governing solubility.

Caption: Intermolecular interactions between 4-(3,4-Dichlorophenyl)phenol and different solvent types.

Experimental Determination of Solubility: A Validated Protocol

To obtain quantitative solubility data, a robust and reproducible experimental method is essential. The isothermal shake-flask method is a widely accepted technique for determining the equilibrium solubility of a solid in a solvent.[1]

Materials and Equipment

-

4-(3,4-Dichlorophenyl)phenol (analytical standard)

-

Selected organic solvents (HPLC grade or equivalent): Methanol, Ethanol, Acetone, Acetonitrile, Ethyl Acetate, Dichloromethane, Toluene, Hexane

-

Analytical balance (± 0.1 mg)

-

Vials with screw caps

-

Constant temperature incubator/shaker

-

Syringe filters (0.45 µm, PTFE or other solvent-compatible material)

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector or a UV-Vis spectrophotometer

Experimental Workflow

The following diagram outlines the key steps in the experimental determination of solubility.